molecular formula C11H13FN2O B3132395 N-(2-Fluorophenyl)pyrrolidine-2-carboxamide CAS No. 367521-39-9

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B3132395
CAS No.: 367521-39-9
M. Wt: 208.23 g/mol
InChI Key: LMFVQBICDCOFRD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a fluorophenyl group attached to the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 2-fluoroaniline with pyrrolidine-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction proceeds through the formation of an amide bond between the amine group of 2-fluoroaniline and the carboxyl group of pyrrolidine-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Fluorophenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

Properties

CAS No.

367521-39-9

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

(2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H13FN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15)/t10-/m0/s1

InChI Key

LMFVQBICDCOFRD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2F

SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2F

sequence

P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.